molecular formula C19H21NO4 B2513044 (2E)-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide CAS No. 496779-59-0

(2E)-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide

Cat. No.: B2513044
CAS No.: 496779-59-0
M. Wt: 327.38
InChI Key: WJFUXGRODITZIT-ZRDIBKRKSA-N
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Description

(2E)-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group This particular compound features a 2,4-dimethoxyphenyl group and a 2-ethoxyphenyl group attached to the prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethoxybenzaldehyde and 2-ethoxyaniline.

    Formation of the Enamine: The 2,4-dimethoxybenzaldehyde undergoes a condensation reaction with 2-ethoxyaniline in the presence of a base such as sodium hydroxide to form the enamine intermediate.

    Amidation: The enamine intermediate is then reacted with an appropriate acylating agent, such as acetic anhydride, to form the final product, this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to increase reaction efficiency.

    Solvents: Selection of suitable solvents to enhance solubility and reaction rates.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal yields and purity.

Chemical Reactions Analysis

Types of Reactions: (2E)-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Formation of saturated amides.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

(2E)-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.

    Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

(2E)-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide can be compared with other similar compounds, such as:

    (2E)-3-(2,4-dimethoxyphenyl)-N-phenylprop-2-enamide: Lacks the ethoxy group, which may affect its reactivity and biological activity.

    (2E)-3-(2,4-dimethoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide: Contains a methoxy group instead of an ethoxy group, potentially altering its chemical properties.

Properties

IUPAC Name

(E)-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-4-24-17-8-6-5-7-16(17)20-19(21)12-10-14-9-11-15(22-2)13-18(14)23-3/h5-13H,4H2,1-3H3,(H,20,21)/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFUXGRODITZIT-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C=CC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1NC(=O)/C=C/C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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